Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a heterocyclic compound that features both imidazole and thiazole rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . One common method includes the use of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation . This method is efficient, inexpensive, and environmentally friendly.
Industrial Production Methods
Industrial production of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- often involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and green chemistry principles is becoming more prevalent in industrial settings to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- involves interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- can be compared with other similar compounds such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but differ in their specific molecular targets and potency.
Thiazole derivatives: While thiazole derivatives share similar biological activities, methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is unique due to its combined imidazole and thiazole rings, which enhance its biological activity.
Conclusion
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery and development.
Eigenschaften
CAS-Nummer |
106833-38-9 |
---|---|
Molekularformel |
C12H8N2OS |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
imidazo[2,1-b][1,3]thiazol-5-yl(phenyl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(9-4-2-1-3-5-9)10-8-13-12-14(10)6-7-16-12/h1-8H |
InChI-Schlüssel |
CLWPCLYBXDBPGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.